Vanadyl sulfate

Description

Methodological Advancements Facilitating Vanadyl Sulfate (B86663) Research

Significant advancements in analytical chemistry and experimental methodologies have been pivotal in advancing the understanding of vanadyl sulfate's biological actions. The precise quantification of vanadium in complex biological matrices has been enabled by techniques such as neutron activation analysis (NAA), which allows for detection at nanogram levels, often coupled with radiochemical separation methods akjournals.com. Spectrophotometric methods, utilizing complex formation or catalytic properties of vanadium, are also employed for its determination, offering cost-effectiveness and simplicity, although often at higher detection limits compared to NAA researchgate.net. Sophisticated analytical instruments like atomic absorption spectroscopy, UV-Vis absorption spectroscopy, and inductively coupled plasma mass spectroscopy (ICP-MS) provide more sensitive and accurate measurements, though they require specialized equipment and expertise researchgate.net.

In cellular and in vivo studies, the use of animal models, particularly streptozotocin (B1681764) (STZ)-induced diabetic rodents, has been instrumental in investigating this compound's effects on glucose homeostasis and insulin (B600854) sensitivity nih.govontosight.aidergipark.org.tr. These models allow for controlled administration and observation of metabolic changes. Furthermore, cell culture techniques, employing cell lines like Chinese hamster ovary (CHO) cells engineered to overexpress insulin receptors, have been crucial for dissecting the molecular mechanisms of this compound's action, including its effects on specific signaling pathways like PI3-kinase nih.gov. Advanced techniques such as Electron Paramagnetic Resonance (EPR) for V(IV) and Nuclear Magnetic Resonance (NMR) for V(V) are vital for characterizing the speciation and coordination chemistry of vanadium compounds, which significantly influences their biological activity nih.gov. Solvent extraction methods, employing specific chelating agents like EHEHPA, have also been developed for the purification of this compound, ensuring the quality of the compound used in research mdpi.com.

Current Paradigms and Unresolved Questions in this compound Biological Research

Current research paradigms position this compound as a compound with significant insulin-mimetic and insulin-enhancing properties, impacting glucose metabolism through multiple cellular pathways. A primary mechanism involves its structural resemblance to phosphate (B84403), allowing it to inhibit protein tyrosine phosphatases (PTPs), notably PTP-1B. By inhibiting PTP-1B, this compound prevents the dephosphorylation of the insulin receptor, thereby potentiating insulin signaling and improving insulin sensitivity nih.govjpp.krakow.pl. Furthermore, this compound has been shown to increase glucose uptake and transport into cells, particularly via the GLUT4 transporter, by activating key signaling molecules like PI3-kinase and Akt (PKB) nih.govjpp.krakow.plnih.gov. These actions collectively contribute to reduced blood glucose levels by promoting glucose utilization and storage.

Beyond its effects on glucose metabolism, this compound is also recognized for its potential antioxidant properties, capable of scavenging free radicals and mitigating oxidative stress in biological systems rsc.orgmdpi.com. Studies have also indicated that this compound can influence pancreatic beta cell function, potentially promoting their proliferation or regeneration, which could be crucial for managing diabetes nih.gov.

Despite these advancements, several questions remain pertinent to this compound's biological research. The precise extent of vanadium's essentiality for human health is still under investigation, with current evidence suggesting a limited but potentially crucial role rsc.orgrestorativemedicine.org. The complex chemistry of vanadium, including its various oxidation states and the influence of different ligands on its speciation and biological activity, necessitates continued detailed study to fully understand its interactions within biological systems rsc.orgmdpi.comdovepress.com. Moreover, while promising, the development of effective therapeutic formulations and a comprehensive understanding of the long-term biological effects and potential biphasic responses (where low doses are beneficial and high doses are toxic) require further rigorous investigation nih.govunm.edu. The synergistic effects of dietary vanadium sources in conjunction with this compound supplementation also present an area ripe for future research medcraveonline.com.

Data Tables

The following tables summarize key findings from studies investigating this compound, focusing on its biological effects in experimental models.

Table 1: Observed Effects of this compound on Blood Glucose and Beta Cell Counts in STZ-Induced Diabetic Rats

| Group | Blood Glucose at Day 30 | Insulin Immunopositive Beta Cells |

| Control (Non-Diabetic, ND) | Baseline | Baseline |

| Control + this compound (5 mg/Kg) | Baseline | ~20% increase vs. Control |

| Control + this compound (10 mg/Kg) | Baseline | ~27% increase vs. Control |

| STZ-Diabetic (D) | Elevated | Reduced |

| STZ-Diabetic + this compound (5 mg/Kg) | Reduced | Not Specified |

| STZ-Diabetic + this compound (10 mg/Kg) | Similar to ND control | Improved/Normalized |

Note: "Baseline" refers to values observed in non-diabetic control animals. "Elevated" and "Reduced" indicate changes relative to control groups. Specific numerical values for blood glucose and beta cell counts in diabetic groups are not presented in a comparative tabular format in the source material. nih.gov

Table 2: this compound's Impact on Glycogen (B147801) Synthesis and PI3-Kinase Activity in CHO-HIR Cells

| Treatment Condition | Glycogen Synthesis | PI3-Kinase Activity | Insulin Receptor Tyrosine Phosphorylation | IRS-1 Tyrosine Phosphorylation |

| Control (No treatment) | Baseline | Baseline | Baseline | Baseline |

| This compound (VS) | Increased | Increased | No Change | Increased |

| VS + Wortmannin (B1684655) (PI3-K Inhibitor) | Blocked | Blocked | No Change | Not Applicable |

| VS + LY294002 (PI3-K Inhibitor) | Blocked | Blocked | No Change | Not Applicable |

| VS + PD98059 (MAP Kinase Inhibitor) | Increased | Not Specified | No Change | Not Specified |

| VS + Rapamycin (p70s6k Inhibitor) | Increased | Not Specified | No Change | Not Specified |

Note: This table summarizes findings regarding cellular signaling pathways and their modulation by this compound in a specific cell model. "Baseline" indicates basal levels without treatment. nih.gov

List of Compounds Mentioned:

this compound (VOSO4)

Vanadium

Vanadate (B1173111) (VO43−)

Vanadyl (VO2+)

Vanadium pentoxide (V2O5)

Sodium metavanadate (NaVO3)

Sodium orthovanadate (NaVO3)

Vanadocene dichloride (VDC)

Bis(ethylmaltolato)oxovanadium(IV) (BEOV)

Ammonium (B1175870) metavanadate

Vanadyl (IV) folate complex [(FA2−)(VO2+)]·3H2O

Folic acid (FAH2)

Vanadium-dependent haloperoxidases

Vanadium nitrogenase

Vanadinite (Pb5(VO4)3Cl)

this compound hydrate (B1144303) (VOSO4·xH2O)

Vanadium(IV) oxide sulfate hydrate

Vanadyl(IV) sulfate

EHEHPA (2-ethylhexylphosphonic acid mono-2-ethylhexyl ester)

TBP (Tributyl phosphate)

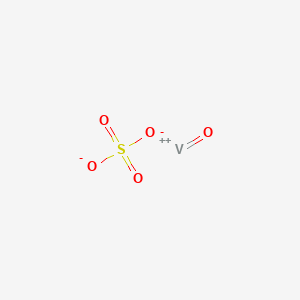

Structure

2D Structure

Properties

Key on ui mechanism of action |

Vanadium salts such as vanadyl sulfate (VS), potent inhibitors of protein tyrosine phosphatases, have been shown to mimic, augment, and prolong insulin's action. However, the molecular mechanism of responses to these salts is not clear. In the present studies, we examined if VS-induced effects on insulin action are associated with enhancement or augmentation in the activation state of key components of the insulin signaling pathway. Treatment of insulin receptor-overexpressing cells with insulin or VS resulted in a time-dependent transient increase in phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK 1/2) that peaked at about 5 min, then declined rapidly to about baseline within 30 min. However, when the cells were treated with VS before stimulation with insulin, sustained ERK 1/2 phosphorylation and activation were observed well beyond 60 min. VS treatment also prolonged the insulin-stimulated activation of phosphatidylinositol 3-kinase (PI3-K), which was associated with sustained interaction between insulin receptor substrate-1 (IRS-1) and the p(85 alpha) subunit of phosphatidylinositol 3-kinase (PI3-K) in response to insulin. These data indicate that prolongation of insulin-stimulated ERK 1/2 and PI3-K activation by VS is due to a more stable complex formation of IRS-1 with the p(85 alpha) subunit which may, in turn, be responsible for its ability to enhance and extend the biological effects of insulin. |

|---|---|

CAS No. |

27774-13-6 |

Molecular Formula |

O5SV |

Molecular Weight |

163.01 g/mol |

IUPAC Name |

oxygen(2-);vanadium(4+);sulfate |

InChI |

InChI=1S/H2O4S.O.V/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;-2;+4/p-2 |

InChI Key |

RBFRVUKIVGOWND-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)[O-].O=[V+2] |

Canonical SMILES |

[O-2].[O-]S(=O)(=O)[O-].[V+4] |

density |

Density: 2.06 at 20 °C, in comparison to water at 4 °C /Vanadyl sulfate pentahydrate/ |

melting_point |

MP: decomposes at 265 °C /Vanadyl sulfate dihydrate/ |

Other CAS No. |

16229-43-9 27774-13-6 |

physical_description |

Vanadyl sulfate appears as a blue crystalline solid. Very soluble in water. Denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Dry Powder; Liquid Light blue crystals; Soluble in water; [MSDSonline] |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

shelf_life |

Stable under recommended storage conditions. /Vanadium(IV) oxide sulfate hydrate/ |

solubility |

Solubility: In water, 467 g/L at 20 °C (pH 0.81-1.07) /Vanadyl sulfate pentahydrate/ Soluble in wate |

Synonyms |

oxosulfatovanadium(IV) vanadyl sulfate VOSO4 |

Origin of Product |

United States |

Advanced Synthesis and Characterization Methodologies for Vanadyl Sulfate and Its Derivatives in Biological Contexts

Novel Synthetic Approaches for Vanadyl Sulfate (B86663) Complexes

The traditional synthesis of vanadyl sulfate (VOSO₄) involves the reduction of vanadium pentoxide with sulfur dioxide. nih.gov However, recent research has focused on creating novel this compound complexes with enhanced biological activity and stability. These approaches often involve the chelation of the vanadyl (VO²⁺) ion with various organic ligands, such as amino acids and vitamins, to produce compounds with tailored properties.

A common strategy is the direct reaction of this compound with the desired ligand in a controlled environment. For instance, vanadyl(IV) complexes with folic acid and various amino acids have been synthesized by reacting VOSO₄ with the ligands in a 1:1 or 1:1:1 molar ratio. uchicago.edunih.gov The reaction conditions, such as pH and temperature, are critical for achieving high yields and the desired stoichiometry. For example, the synthesis of a vanadyl(IV) folate complex was achieved by dissolving VOSO₄·H₂O in an aqueous medium and adding it to a methanol (B129727)/water solution of folic acid, with the pH adjusted to 9.5 using an ammonia (B1221849) solution and heated to approximately 60°C. uchicago.edu Another approach utilizes alcohols like methanol and ethanol (B145695) as reducing agents for vanadium pentoxide in the presence of sulfuric acid, offering a potentially simpler alternative to using sulfur dioxide gas. nih.gov

Furthermore, binary and ternary complexes have been developed using ligands such as acetylacetone (B45752) derivatives and imidazole-based compounds. science.gov These synthetic routes aim to produce stable complexes that can effectively interact with biological targets. The complexation of this compound with tridentate ligands like 2,6-pyridine diacetic acid has also been explored to furnish novel drug complexes. nih.gov

| Complex Type | Starting Materials | Key Reaction Conditions | Reference |

|---|---|---|---|

| Vanadyl(IV)-Folate Complex | VOSO₄·H₂O, Folic Acid | 1:1 molar ratio, pH 9.5, ~60°C | uchicago.edu |

| Vanadyl(IV)-Folate-Amino Acid Complexes | VOSO₄, Folic Acid, Amino Acids (e.g., isoleucine, threonine) | 1:1:1 molar ratio, neutralized media | nih.gov |

| Vanadyl Acetylacetonate (B107027) (precursor) | [V(O)(H₂O)₄]SO₄, Acetylacetone, Na₂CO₃ | Aqueous solution | nih.gov |

| Ternary Vanadyl Complexes | Vanadium metal, Acetylacetone derivative, Imidazole derivative | Not specified in detail | science.gov |

| Vanadyl-Pyridine Diacetic Acid Complex | This compound, 2,6-pyridine diacetic acid | Complexation reaction | nih.gov |

Spectroscopic and Structural Characterization Techniques for this compound in Biological Systems

A suite of advanced spectroscopic and structural methods is employed to characterize this compound complexes and their interactions with biological molecules. These techniques provide critical insights into the coordination environment, electronic structure, and binding modes of these compounds in vitro and in vivo.

Characterization of newly synthesized complexes typically begins with elemental analysis to confirm the chemical formula, followed by a range of spectroscopic techniques including Fourier-transform infrared (FTIR), UV-visible (UV-Vis), and solid reflectance spectroscopy. uchicago.edunih.gov Magnetic susceptibility measurements and electronic spectra are used to determine the geometric structure of the complexes, which is often a square-pyramidal or distorted octahedral geometry. nih.govscience.gov Powder X-ray diffraction (XRD) can be used to assess the crystalline nature of the synthesized compounds. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy Applications

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a particularly powerful technique for studying vanadyl (VO²⁺) complexes due to the presence of an unpaired electron (a d¹ system). uchicago.edu The vanadyl ion is a popular EPR probe because of its slow electron relaxation. mdpi.com EPR spectroscopy provides detailed information about the ligand environment surrounding the vanadium center. uchicago.edu The ability of the vanadyl ion to substitute for spectroscopically silent divalent cations such as Mg²⁺, Ca²⁺, and Zn²⁺ makes it an invaluable tool for probing metal-binding sites in biological systems. uchicago.edu

| Application | Information Obtained | Example System | Reference |

|---|---|---|---|

| Ligand Environment Probing | Number and type of equatorial ligands | Vanadyl complexes with salicylaldehyde–amino acid Schiff bases | uchicago.edu |

| Metal-Binding Site Characterization | Identification of coordinating residues | VO²⁺ binding to ferritin, identifying His-118 as a probable ligand | nih.gov |

| Structural Confirmation | Confirmation of proposed complex structures | Insulin-mimetic dithiocarbamate (B8719985) complexes | uchicago.edu |

| In Vivo Isomer Tracking | Formation of different isomers of a complex | VO(H₂O)(acac)₂ in vivo | uchicago.edu |

| Cellular State Analysis | Distinction between 'mobile' and 'immobile' species | Vanadyl ions in Saccharomyces cerevisiae cells | iaea.org |

X-ray Crystallography of this compound-Biomolecule Interactions

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic structure of this compound-biomolecule complexes. nih.gov This technique provides precise information on bond lengths, bond angles, and the coordination geometry of the vanadium center, as well as the specific interactions with amino acid residues of a protein. nih.govmdpi.com

Recent reviews of the Protein Data Bank (PDB) highlight a growing number of crystal structures of proteins in complex with vanadium compounds. nih.gov These studies are crucial for understanding the molecular basis of the biological activity of these complexes. For example, the crystal structure of Hen Egg-White Lysozyme (HEWL) soaked with VOSO₄ and ligands like 2,2′-bipyridine revealed that a VIVO(H₂O)(bipy) adduct binds to the enzyme's active site. nih.gov The vanadium atom adopts a nearly octahedral geometry, coordinating with the oxygen atoms from the side chains of Aspartic acid 52 and Asparagine 46. nih.gov

Similarly, the crystal structure of the enzyme VioC with a bound vanadyl moiety showed the VIVO²⁺ ion in a distorted octahedral geometry, interacting with two histidine residues and one glutamate (B1630785) residue. nih.gov These structural snapshots at atomic resolution are invaluable for clarifying the mechanism of action, such as enzyme inhibition, and for guiding the rational design of new vanadium-based therapeutic agents. The combination of X-ray crystallography with computational methods like Density Functional Theory (DFT) and molecular docking further enhances the understanding of these complex systems. nih.gov

| Protein | Vanadium Species | Key Interacting Residues | PDB Code | Resolution (Å) | Reference |

|---|---|---|---|---|---|

| Hen Egg-White Lysozyme (HEWL) | VIVO(H₂O)(bipy) | Asp52, Asn46 | 7Q0U | 1.19 | nih.gov |

| Hen Egg-White Lysozyme (HEWL) | VIVO(H₂O)(phen) | Asp52, Asn46 | 7Q0V | 1.12 | nih.gov |

| VioC | VIVO²⁺ | His168, Glu170, His316 | 6ALR | 1.55 | nih.gov |

| Ribonuclease A | [VIVO(8HQ)(H₂O)]⁺ | Interacts with His119 via stacking | Not specified | Not specified | nih.gov |

Radiotracer Methodologies for this compound Biodistribution Studies in Animal Models

Radiotracer studies are essential for determining the whole-body distribution, pharmacokinetics, and target organ accumulation of this compound and its derivatives in vivo. These studies typically utilize the positron-emitting radioisotope Vanadium-48 (⁴⁸V), which has a half-life of approximately 16 days, making it suitable for tracking the fate of vanadium compounds over extended periods.

The methodology involves the synthesis of a ⁴⁸V-labeled version of the vanadyl complex of interest. While direct studies on ⁴⁸V-labeled this compound are less common in recent literature, the techniques are well-established using other stable vanadyl chelates, such as vanadyl acetylacetonate ([⁴⁸V]VO(acac)₂), as a model. nih.govmdpi.com This compound is synthesized and then administered to animal models, typically rodents, via intravenous injection or oral gavage. nih.govnih.gov

The biodistribution of the radiotracer is then monitored non-invasively over time using Positron Emission Tomography (PET) imaging. nih.gov PET scans provide dynamic, quantitative data on the uptake and clearance of the ⁴⁸V-labeled compound in various organs and tissues. nih.gov Following the final imaging session, ex vivo biodistribution analysis is often performed. This involves sacrificing the animal, excising key organs and tissues (e.g., kidney, liver, bone, pancreas, tumor), and measuring the radioactivity in each sample using a gamma counter. nih.gov This provides a highly accurate, quantitative snapshot of the tracer's distribution at a specific time point.

These studies have shown that the tissue distribution of vanadium is highly dependent on the specific compound administered. For example, studies in rats with VOSO₄ showed the highest concentrations of vanadium in the kidney, followed by the liver, bone, and pancreas. nih.gov Radiotracer studies in mice with [⁴⁸V]VO(acac)₂ have demonstrated its potential for imaging tumors, with higher uptake observed in neoplastic tissue compared to surrounding muscle. nih.gov Compartmental models can also be developed from radiotracer data to provide deeper insights into the metabolic pathways and kinetics of vanadium in the body. iaea.org

| Radiotracer/Compound | Animal Model | Methodology | Key Findings on Biodistribution | Reference |

|---|---|---|---|---|

| [⁴⁸V]VO(acac)₂ | Mice | PET imaging, ex vivo gamma counting | Higher uptake in tumor tissue compared to skeletal muscle. | nih.gov |

| ⁴⁸V dioxovanadium | Sheep | Intravenous/oral administration, monitoring of blood, feces, urine | Development of a compartmental model for vanadium metabolism. | iaea.org |

| This compound (non-radiolabeled) | Rats | Oral administration, tissue analysis | Tissue concentration trend: kidney > liver > bone > pancreas. | nih.gov |

| This compound (non-radiolabeled) | Rats | Intravenous and oral administration, blood analysis | Determined pharmacokinetic parameters; oral bioavailability of 12.5-16.8%. | nih.gov |

Bioinorganic Chemistry and Speciation of Vanadyl Sulfate in Physiological Environments

Redox Transformations of Vanadyl Sulfate (B86663) within Biological Milieux

The biological activity of vanadium is intrinsically linked to its oxidation state. Vanadyl sulfate introduces vanadium as the vanadyl cation (VO²⁺), which can participate in redox cycling with other vanadium species, most notably vanadate (B1173111) (VO₃⁻), the predominant form of vanadium in the +5 oxidation state.

Once in the bloodstream and other biological fluids, vanadyl (V⁴⁺) and vanadate (V⁵⁺) can be interconverted. nih.gov The prevailing redox potential and pH of the environment are critical factors governing this equilibrium. In the relatively oxidizing environment of the blood, vanadyl has the potential to be oxidized to vanadate. Conversely, in the more reducing intracellular environment, vanadate can be reduced to the vanadyl cation. This interconversion is crucial as the different oxidation states exhibit distinct chemical properties and biological activities. For instance, vanadate, being a phosphate (B84403) analog, can interact with phosphate-binding sites on various enzymes.

The reduction of vanadate to vanadyl is often mediated by endogenous reducing agents. This dynamic interplay ensures a constant flux between the two major oxidation states of vanadium in biological systems.

The redox cycling of vanadium is also influenced by the presence of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are products of normal cellular metabolism and can be generated in increased amounts during oxidative stress. ptbioch.edu.plnih.gov Vanadium compounds themselves have been shown to generate ROS through Fenton-like reactions, which can further impact the cellular redox state. ptbioch.edu.pl

The interaction between vanadium and ROS/RNS is multifaceted. ROS, such as the superoxide (B77818) radical (O₂⁻) and hydrogen peroxide (H₂O₂), can participate in the reduction of vanadate (V⁵⁺) to vanadyl (V⁴⁺). Conversely, certain ROS can also oxidize vanadyl back to vanadate. This intricate relationship suggests that the local concentrations of different ROS and RNS can significantly modulate the speciation of vanadium, thereby influencing its biological effects. The generation of ROS by vanadium compounds can lead to a state of oxidative stress, which in turn can alter the activity of redox-sensitive signaling pathways. nih.govnih.govmdpi.comunina.itresearchgate.net

This compound Coordination Chemistry with Biological Ligands

The vanadyl cation (VO²⁺) from this compound readily forms coordination complexes with a variety of endogenous biological ligands. These interactions are pivotal in determining the transport, stability, and reactivity of vanadium in the body.

In blood plasma, the vanadyl ion can coordinate with low molecular weight ligands that are present in significant concentrations. These include citrate (B86180), lactate (B86563), and phosphate. nih.govnih.gov The formation of these complexes can influence the bioavailability and transport of vanadium across cell membranes. nih.gov For example, vanadyl has a strong preference for binding to negatively charged molecules like citrate and phosphate. nih.gov While lactate can also form complexes with vanadium, this interaction is more favored under acidic conditions. nih.gov The formation of phosphovanadate complexes is also considered physiologically relevant given the high concentration of serum phosphate. nih.gov

Coordination of Vanadyl (VO²⁺) with Low Molecular Weight Ligands

| Ligand | Interaction Characteristics | Physiological Relevance |

|---|---|---|

| Citrate | Forms stable complexes with the vanadyl cation. nih.gov | Influences plasma transport and cellular uptake. nih.gov |

| Phosphate | Forms phosphovanadate complexes; vanadyl has a high affinity for phosphates. nih.govnih.gov | May affect enzyme interactions and bone accumulation. nih.gov |

| Lactate | Complex formation is more favorable in acidic conditions. nih.gov | May play a role in specific tissues or cellular compartments with lower pH. |

Endogenous thiols, such as glutathione (B108866) (GSH) and cysteine, play a critical role in maintaining the cellular redox balance and are also important ligands for the vanadyl ion. The sulfhydryl (-SH) group of these molecules is a key coordination site for vanadyl. The interaction with these thiols can lead to the reduction of any vanadate present to vanadyl and the subsequent formation of vanadyl-thiol complexes.

The stability of these complexes is important for the intracellular fate of vanadium. For instance, studies on vanadium(III) with L-cysteine have shown the formation of relatively stable complexes. nih.gov While specific stability constants for vanadyl (V⁴⁺) with glutathione and cysteine under physiological conditions are not extensively documented in readily available literature, the qualitative evidence for their formation is strong and is a significant aspect of vanadium's intracellular chemistry.

Vanadium Speciation Mapping in Cellular and Subcellular Compartments

Following its transport into the cell, which can occur through various ion channels and transporters, this compound and its subsequent species are distributed among different cellular and subcellular compartments. The precise localization is dependent on the specific vanadium species and the cellular environment.

Research has shown that after administration, vanadium can be found in various cellular fractions. A significant portion of intracellular vanadium, as much as 90% in one study using bovine kidney cells, has been found to accumulate in the soluble supernatant fraction (cytosol). nih.gov This cytosolic vanadium is likely complexed with the abundant low molecular weight ligands and proteins present in this compartment.

There is also evidence for the localization of vanadium within organelles. For example, vanadyl ions have been detected within intracellular compartments of yeast cells, bound to low molecular weight substances. nih.gov The accumulation of vanadium in specific organelles can have significant functional consequences.

Subcellular Distribution of Vanadium Species

| Compartment | Observed Vanadium Species/Accumulation | Method of Detection/Study Model |

|---|---|---|

| Cytosol (Soluble Supernatant) | Up to 90% of total cellular vanadium. nih.gov Likely complexed with small molecules and proteins. nih.gov | Subcellular fractionation and analysis in bovine kidney cells. nih.gov |

| Intracellular Compartments (General) | Accumulation of millimolar concentrations of vanadyl bound to low molecular weight substances. nih.gov | Electron Paramagnetic Resonance (EPR) in Saccharomyces cerevisiae. nih.gov |

The speciation of vanadium within these compartments is dynamic and will vary depending on the local pH, redox potential, and the availability of specific ligands. Electron Paramagnetic Resonance (EPR) spectroscopy has been a valuable tool in identifying different intracellular vanadyl species, distinguishing between those that are mobile (bound to small molecules) and those that are immobilized (bound to larger macromolecules).

Cellular Uptake and Intracellular Transport Mechanisms of Vanadyl Sulfate

Mechanisms of Cellular Entry

Vanadium compounds, including vanadyl sulfate (B86663), can access the intracellular environment through a variety of mechanisms, often depending on whether the vanadium is in its vanadate (B1173111) (V) or vanadyl (IV) state.

Transferrin (Tf), a key iron-transporting protein in the blood, also plays a role in vanadium uptake. Vanadium, in both its tetravalent (V(IV)) and pentavalent (V(V)) oxidation states, demonstrates the ability to bind to transferrin nih.govnih.govnih.govnih.gov. Specifically, vanadyl (V(IV)) binds to transferrin at the same site occupied by Fe(III) ions nih.gov. Similarly, V(V) species can occupy similar binding pockets on transferrin nih.gov. This binding allows vanadium-metalated transferrin complexes to be recognized by transferrin receptors (TfR1) on the cell surface, facilitating cellular entry via receptor-mediated endocytosis nih.govnih.govmdpi.com. However, it is important to note that in some contexts, the binding of vanadium to transferrin has been shown to reduce cellular uptake and associated biological activities, potentially due to disruptions in the transferrin cycle's endosomal processing nih.gov.

While transferrin is considered the primary transporter of vanadium in the blood plasma, albumin (ALB), particularly human serum albumin (HSA), also contributes to vanadium transport nih.gov. Vanadium can bind to albumin, and these albumin-vanadium complexes may be taken up by cells through specific albumin cell surface receptors nih.govmdpi.com. Furthermore, vanadium in blood plasma can associate with low-molecular-weight compounds such as citrate (B86180) and lactate (B86563). These associations may allow vanadium to enter cells by interacting with their respective transporters nih.govmdpi.com.

Vanadate (V(V)) species, such as dihydrogenvanadate (B1235885) (H₂VO₄⁻) and hydrogen vanadate (HVO₄²⁻), are structurally similar to phosphate (B84403) anions. This similarity suggests that vanadate can utilize anion channels, particularly those involved in phosphate and sulfate transport, to cross the cell membrane nih.govnih.govmdpi.comresearchgate.netmdpi.comresearchgate.netmdpi.com. Evidence supporting this mechanism includes the observation that phosphate can inhibit vanadate influx, indicating competition for the same transport system libretexts.org. Additionally, agents known to inhibit anion transport have been shown to impede vanadate uptake libretexts.org. This pathway is proposed to contribute to the accumulation of vanadium within cells, as the resulting cation species may be trapped intracellularly libretexts.org.

Vanadyl ions (V(IV)), the reduced form of vanadium often found intracellularly, can enter cells through passive diffusion across the lipid bilayer of the cell membrane researchgate.netmdpi.com. Certain neutral vanadyl complexes and derivatives, including those complexed with hydroxypyridinones, are also capable of entering cells via passive diffusion mdpi.comresearchgate.net. Studies using specific vanadyl complexes, such as vanadyl acetylacetonate (B107027) (VO(acac)₂) and bis(maltolato)oxovanadium (VO(ma)₂), in human erythrocytes indicated that these compounds were taken up via a presumed passive diffusion mechanism, showing higher intracellular vanadium levels compared to inorganic vanadate researchgate.net.

Molecular Mechanisms of Vanadyl Sulfate Action on Biological Systems

Enzyme Activity Modulation by Vanadyl Sulfate (B86663)

The primary mechanism through which vanadyl sulfate influences biological systems is by altering the phosphorylation state of various proteins. This is achieved by directly inhibiting protein tyrosine phosphatases and activating certain protein kinases.

This compound and its intracellular form, vanadyl, are recognized as potent inhibitors of protein tyrosine phosphatases (PTPs). PTPs are a group of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, a process that often deactivates signaling pathways. By inhibiting these enzymes, this compound helps to maintain the phosphorylated and active state of key signaling proteins.

A crucial target of this compound is Protein Tyrosine Phosphatase 1B (PTP-1B). PTP-1B is a major negative regulator of the insulin (B600854) and leptin signaling pathways. It acts by dephosphorylating the activated insulin receptor, thereby dampening the insulin signal. The inhibition of PTP-1B by this compound is a key component of its insulin-mimetic effects. By preventing the dephosphorylation of the insulin receptor, this compound enhances and prolongs the signaling cascade initiated by insulin. Studies have shown that vanadyl compounds can effectively inhibit PTP-1B, with some inorganic salts showing strong inhibitory activity.

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Vanadium Sulfate | Data varies depending on study | |

| Synthetic Vanadium(IV) complexes | 0.06 - 0.8 |

The inhibitory action of this compound extends beyond PTP-1B to other phosphatases. Research has demonstrated that vanadyl compounds can inhibit both alkaline phosphatase (ALP) and acid phosphatase (AP). Vanadate (B1173111), another form of vanadium, has been shown to be a potent inhibitor of various phosphotransferases, including alkaline phosphatase. The inhibition of these enzymes suggests that this compound can have widespread effects on cellular processes that are regulated by phosphorylation. For instance, a study on bovine liver microsomes showed that this compound at a concentration of 48 µM inhibited glucose-6-phosphatase activity by 36.9%.

| Enzyme | Effect | Concentration | Inhibition (%) | Reference |

|---|---|---|---|---|

| Alkaline Phosphatase (ALP) | Inhibition | Not specified | Not specified | |

| Acid Phosphatase (AP) | Inhibition | Not specified | Not specified | |

| Glucose-6-Phosphatase | Inhibition | 48 µM | 36.9% |

In addition to inhibiting phosphatases, this compound can also lead to the activation of various protein kinases, further amplifying cellular signaling.

This compound has been shown to exhibit insulin-like activity by stimulating the insulin-receptor tyrosine kinase. This activation is thought to be a direct consequence of PTP inhibition, which prevents the dephosphorylation of the insulin receptor and maintains its kinase activity. However, some research suggests that the insulin-mimetic effects of this compound can occur independently of changes in insulin receptor tyrosine kinase activity, indicating the involvement of additional downstream mechanisms. Studies in human skeletal muscle have shown that this compound treatment can lead to increased basal levels of insulin receptor tyrosine phosphorylation. This suggests that this compound can prime the insulin signaling pathway, making it more responsive to insulin.

The effects of this compound are not limited to the insulin receptor. Evidence suggests that vanadium compounds can activate non-receptor tyrosine kinases, such as those from the Src family. The activation of Src family kinases by vanadate is believed to be linked to the inhibition of PTPs that would normally dephosphorylate and inactivate these kinases. This activation can trigger a variety of downstream signaling cascades. For instance, in some cell types, vanadate has been shown to activate Src family kinases, which in turn activate other signaling molecules. This indicates that this compound can influence a broader range of cellular functions beyond glucose metabolism through the activation of these non-insulin receptor kinases.

Activation of Protein Kinases

Stimulation of PI3K/Akt/PKB Pathway

This compound is a recognized activator of the Phosphoinositide 3-kinase (PI3K)/Akt/Protein Kinase B (PKB) signaling pathway, a central cascade in regulating cell growth, survival, and metabolism. The activation of this pathway by this compound is a key component of its insulin-mimetic properties. Research has demonstrated that vanadium compounds can stimulate this pathway, leading to increased glucose uptake by the GLUT4 transporter and the stimulation of glycogen (B147801) synthesis through the phosphorylation of GSK3. mdpi.comnih.gov

Studies have indicated that this compound's activation of the PI3K/Akt pathway can occur independently of insulin receptor tyrosine phosphorylation. oup.com Instead, it has been associated with the increased tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1). oup.com This phosphorylated IRS-1 then serves as a docking site for the p85 regulatory subunit of PI3K, leading to the activation of its p110 catalytic subunit. This activation results in the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt/PKB.

The activation of Akt/PKB by this compound has been shown to be crucial for its therapeutic effects, including cardioprotection and neuroprotection. The ability of vanadium compounds to activate Akt signaling is linked to their inhibition of protein tyrosine phosphatases. nih.gov

Table 1: Key Molecular Events in this compound-Mediated PI3K/Akt/PKB Pathway Stimulation

| Step | Molecular Event | Key Proteins Involved | Downstream Effect |

| 1 | Increased Tyrosine Phosphorylation | Insulin Receptor Substrate-1 (IRS-1) | Creation of docking sites for PI3K |

| 2 | PI3K Activation | Phosphoinositide 3-kinase (PI3K) | Production of PIP3 |

| 3 | Akt/PKB Recruitment and Activation | Akt/Protein Kinase B (PKB) | Phosphorylation of downstream targets |

| 4 | Cellular Response | GSK3, GLUT4 | Glycogen synthesis, Glucose uptake |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK1/2, p38 MAPK)

This compound also modulates the activity of Mitogen-Activated Protein Kinase (MAPK) cascades, which are critical in regulating a variety of cellular processes including proliferation, differentiation, and stress responses. The two major MAPK pathways influenced by this compound are the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the p38 MAPK pathways.

Vanadium compounds have been shown to induce the activation of ERK1/2 and p38 MAPK in a time- and dose-dependent manner in various cell types. mdpi.com This activation can be mediated through different upstream signaling components. For instance, in some contexts, the activation of the ERK MAPK cascade by vanadium is independent of the Epidermal Growth Factor Receptor (EGFR) and involves the activation of non-receptor tyrosine kinases of the Src family, which in turn activate Phospholipase Cγ (PLCγ) and Protein Kinase C (PKC). nih.gov

The modulation of these pathways by this compound can lead to diverse cellular outcomes. While ERK1/2 are generally associated with cell proliferation and survival, the p38 MAPK pathway is more responsive to stress stimuli. nih.gov The interplay and potential cross-talk between the ERK1/2 and p38 MAPK pathways are important in determining the ultimate cellular response to this compound. nih.govmdpi.com For example, studies have shown that both pathways can coordinate cellular migration and proliferation in wound healing. nih.gov

Effects on Adenylate Kinases and Glyceraldehyde 3-Phosphate Dehydrogenase

This compound has been shown to interact with and modulate the activity of key metabolic enzymes, including adenylate kinases and glyceraldehyde 3-phosphate dehydrogenase.

In rat adrenal membranes, this compound, but not vanadate, has been found to inhibit the activation of adenylate cyclase stimulated by nonhydrolyzable GTP analogs, forskolin, and NaF. nih.gov The half-maximum concentration for this inhibition was approximately 0.3 mM. nih.gov This inhibitory effect was observed without affecting the binding of [3H]guanyl-5'-yl imidodiphosphate to the membrane or the binding of ACTH to its receptor, suggesting a specific interaction with the adenylate cyclase activation process. nih.gov

Regarding glyceraldehyde 3-phosphate dehydrogenase (GAPDH), an enzyme with a thiol group in its active site, studies have investigated its interaction with vanadium compounds. While some reports suggested redox chemistry between vanadate and GAPDH, other research indicates a reversible, non-reductive interaction. nih.gov Specifically, the inhibition of glycerol-3-phosphate dehydrogenase (G3PDH), another enzyme with an active site thiol group, by vanadate was found to be reversible upon chelation of vanadate with EDTA. nih.gov This suggests that vanadate does not necessarily undergo redox reactions with enzymes containing exposed thiol groups. nih.gov

Interaction with Na+/K+-ATPases

This compound has been demonstrated to stimulate the activity of Na+/K+-ATPases, also known as the sodium-potassium pump. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, which is vital for numerous cellular processes.

In isolated perfused rat liver, both this compound and sodium vanadate were shown to stimulate net K+ uptake. nih.gov This stimulation was evident at low micromolar concentrations of vanadyl ions and was prevented by ouabain, a specific inhibitor of the Na+/K+-ATPase. nih.gov The stimulation of the pump led to a decrease in the intracellular Na+ concentration. nih.gov

The mechanism of this stimulation appears to involve a tyrosine kinase-dependent pathway. The tyrosine kinase inhibitor genistein (B1671435) was found to inhibit the stimulation of K+ uptake by vanadyl and vanadate ions. nih.gov This suggests that the activation of the Na+/K+-ATPase by this compound may involve the phosphorylation of tyrosine residues on the pump itself or on other regulatory proteins. nih.gov In contrast, in disrupted vascular smooth muscle cells, vanadate acts as a potent inhibitor of Na,K-ATPase. nih.gov However, in intact cells, intracellular vanadium does not inhibit the Na-K pump, possibly due to its conversion to the vanadyl form or binding to intracellular proteins. nih.gov

Signal Transduction Pathway Regulation by this compound

This compound's biological effects are largely mediated through its ability to regulate key signal transduction pathways. Its most well-documented action is the enhancement of insulin signaling, but it also influences other critical pathways such as the Ras/ERK cascade.

Insulin Signaling Pathway Enhancement (Post-receptor mechanisms)

This compound enhances insulin signaling primarily through post-receptor mechanisms, acting downstream of the insulin receptor. While some studies suggest vanadium can enhance insulin receptor phosphorylation, a significant body of evidence points to its ability to stimulate glucose uptake and metabolism independently of changes in insulin receptor tyrosine kinase (IRTK) activity. oup.com

A primary mechanism for this enhancement is the inhibition of protein tyrosine phosphatases (PTPs), such as PTP-1B. nih.gov PTP-1B is a key negative regulator of the insulin signaling pathway, responsible for dephosphorylating the activated insulin receptor and its substrates, like IRS-1. By inhibiting PTP-1B, this compound prolongs the phosphorylated, active state of these signaling molecules, thereby amplifying the insulin signal. nih.govnih.gov

This leads to the activation of downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for the translocation of GLUT4 glucose transporters to the cell membrane and subsequent glucose uptake. nih.govresearchgate.net Therefore, this compound can be considered an insulin-enhancing agent, augmenting the cellular response to insulin. nih.govmdpi.com

Table 2: Post-Receptor Mechanisms of Insulin Signaling Enhancement by this compound

| Mechanism | Target Enzyme/Protein | Consequence |

| Inhibition of Protein Tyrosine Phosphatases | PTP-1B | Prolonged phosphorylation of Insulin Receptor and IRS-1 |

| Activation of Downstream Kinases | PI3K, Akt/PKB | Increased GLUT4 translocation and glucose uptake |

Ras/ERK Signaling Pathway Stimulation

This compound has been shown to stimulate the Ras/ERK signaling pathway, a cascade that plays a central role in cell proliferation, differentiation, and survival. Research has demonstrated that this compound can lead to an increase in the phosphorylation of ERK1/2. mdpi.com

The stimulation of the Ras/ERK pathway by this compound appears to be mediated through the activation of PI3K. mdpi.com This suggests a crosstalk between the PI3K/Akt and Ras/ERK pathways in response to this compound. The activation of this cascade is believed to contribute to the insulin-mimetic effects of vanadium compounds. mdpi.com The activation of the MAPK/ERK signaling pathway by vanadium compounds can lead to various cellular outcomes, including cell cycle arrest and apoptosis in cancer cells, as well as the promotion of osteoblast differentiation. mdpi.com

NF-κB Pathway Modulation

This compound has demonstrated a significant ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone in the regulation of inflammatory responses, immune function, and cellular survival. Research indicates that this compound can suppress the activation of NF-κB. ptbioch.edu.plresearchgate.net This inhibitory effect is largely attributed to its ability to prevent the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net By maintaining the integrity of the NF-κB/IκBα complex, this compound effectively blocks the translocation of the active NF-κB p65 subunit into the nucleus, thereby preventing the transcription of pro-inflammatory genes. frontiersin.org

Studies across various cell models have corroborated that treatment with this compound leads to a marked reduction in the nuclear accumulation of the p65 subunit of NF-κB. This action is closely linked to a decreased expression of inflammatory mediators such as cytokines, which are dependent on NF-κB for their transcription. The underlying mechanism is believed to involve the protein tyrosine phosphatase (PTP) inhibitory activity of vanadium compounds, which can interfere with the upstream kinases, like IκB kinase (IKK), responsible for initiating the NF-κB activation cascade. ptbioch.edu.plresearchgate.netnih.gov

| Experimental System | Observation | Reference |

|---|---|---|

| Macrophages | Inhibition of IκBα phosphorylation and degradation. | researchgate.net |

| Various Cell Lines | Decreased nuclear translocation of the NF-κB p65 subunit. | frontiersin.org |

| General Mechanism | Inhibition of upstream kinases such as IKK. | ptbioch.edu.plnih.gov |

NO/cGMP/Protein Kinase G (PKG) Signaling Pathway Perpetuation

This compound has been shown to perpetuate signaling through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) pathway, which is integral to numerous physiological functions, including vasodilation and metabolic control. plos.org The influence of this compound on this pathway is multifaceted.

One key mechanism is the enhancement of endothelial nitric oxide synthase (eNOS) activity. However, the effect of this compound on eNOS phosphorylation is complex. Some studies suggest that this compound can inhibit NO production by increasing the phosphorylation of eNOS at threonine 495 (Thr495), an inhibitory site, which is mediated by protein kinase C (PKC). nih.govnih.gov This action can lead to vasoconstriction.

Conversely, the perpetuation of the NO/cGMP/PKG pathway is also observed. When NO is produced, it activates soluble guanylate cyclase (sGC), which in turn synthesizes cGMP from guanosine triphosphate (GTP). The elevated intracellular cGMP levels then activate PKG. plos.orgrcsb.org Activated PKG phosphorylates various downstream targets, mediating the physiological effects of this pathway. The insulin-like effects of this compound on glucose metabolism are, in part, attributed to its ability to sustain signaling through this cascade.

| Experimental System | Observation | Reference |

|---|---|---|

| Pulmonary Arteries | Inhibition of NO production via increased Thr495 phosphorylation of eNOS. | nih.govnih.gov |

| General Mechanism | Activation of soluble guanylate cyclase (sGC) by NO. | plos.org |

| Downstream Signaling | Activation of Protein Kinase G (PKG) by cGMP. | plos.orgrcsb.org |

Modulation of c-Jun N-terminal Protein Kinase (JNK) Pathway

The c-Jun N-terminal Kinase (JNK) pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling network, is activated in response to cellular stress and plays a role in apoptosis and inflammation. nih.govmdpi.com this compound has been found to modulate the JNK pathway, with its effects being highly context-dependent. nih.govnih.gov

In certain experimental settings, this compound has been reported to inhibit the JNK pathway. This inhibition is thought to occur through the prevention of JNK phosphorylation, a necessary step for its activation. nih.gov By suppressing JNK activity, this compound may offer protection against stress-induced apoptosis. This inhibitory action could be related to the protein tyrosine phosphatase-like activity of vanadium compounds, which may dephosphorylate upstream kinases in the JNK signaling cascade, such as MKK4 and MKK7.

Conversely, other studies have indicated that this compound can also activate the JNK pathway, potentially as part of a cellular stress response to the compound itself. nih.govnih.gov This dual role of this compound in modulating the JNK pathway underscores the complexity of its interactions with cellular signaling networks.

Gene Expression and Transcriptional Regulation by this compound

Modulation of Glucose Transporter (GLUT4) Expression and Translocation

A significant aspect of this compound's biological activity is its ability to modulate the expression and translocation of the insulin-sensitive glucose transporter, GLUT4, which is crucial for glucose homeostasis. mdpi.com In tissues that are responsive to insulin, such as skeletal muscle and adipose tissue, this compound has been demonstrated to increase the expression of the SLC2A4 gene, which is responsible for encoding the GLUT4 protein. nih.gov

More importantly, this compound facilitates the translocation of vesicles containing GLUT4 from their intracellular storage sites to the plasma membrane. mdpi.comnih.gov This process is vital for the uptake of glucose from the bloodstream into cells. The mechanism behind this effect is believed to either mimic or enhance the insulin signaling pathway. This compound can activate key signaling molecules that are downstream of the insulin receptor, including Akt (also known as Protein Kinase B). ptbioch.edu.plnih.govelifesciences.orgscienceopen.comfrontiersin.org The activation of Akt, in turn, promotes the movement of GLUT4 to the cell surface, thereby increasing glucose uptake. elifesciences.orgscienceopen.comfrontiersin.org

| Effect | Mechanism | Tissue | Reference |

|---|---|---|---|

| Increased Gene Expression | Upregulation of the SLC2A4 gene. | Adipose Tissue | nih.gov |

| Enhanced Translocation | Activation of the Akt signaling pathway. | Skeletal Muscle, Adipose Tissue | ptbioch.edu.plnih.govnih.govelifesciences.orgscienceopen.comfrontiersin.org |

Influence on Lipogenic Transcription Factors (e.g., SREBP-1c)

This compound exerts an influence on the expression and activity of key transcription factors involved in the process of lipogenesis, most notably the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c acts as a primary regulator of genes that are essential for the synthesis of fatty acids and triglycerides.

Research has shown that this compound can lead to a suppression of SREBP-1c expression within the liver. By downregulating SREBP-1c, this compound can cause a reduction in the transcription of its target genes. These include fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). This inhibitory impact on the expression of lipogenic genes is a contributing factor to the compound's observed effects on lipid metabolism, which includes a decrease in the accumulation of triglycerides in the liver. The mechanism for this is likely to involve the modulation of signaling pathways that regulate the processing and nuclear translocation of SREBP-1c, such as the Akt/mTOR pathway.

| Effect | Mechanism | Target Genes | Tissue |

|---|---|---|---|

| Suppression of Expression | Modulation of Akt/mTOR pathway. | FAS, ACC | Liver |

Regulation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) Expression

Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a nuclear receptor that holds a central role in adipogenesis, the metabolism of lipids, and insulin sensitivity. semanticscholar.orgplos.org this compound has been identified as a regulator of PPARγ expression. pjps.pknih.govnih.gov

Activation of AMP-activated Protein Kinase (AMPK) Signaling

This compound has been shown to influence key signaling pathways that regulate cellular energy homeostasis, most notably the AMP-activated protein kinase (AMPK) signaling cascade. AMPK acts as a cellular energy sensor, being activated during states of low energy (high AMP:ATP ratio) to switch on catabolic pathways that generate ATP while switching off anabolic, energy-consuming processes.

Research indicates that vanadium compounds can activate this pathway, contributing to their metabolic regulatory effects. Studies using a synthetic vanadium-protein (V-P) complex demonstrated an inhibitory effect on human adipocyte differentiation, which was mediated by the activation of the LKB1/AMPK-dependent signaling pathway. researchgate.netcdc.gov In this mechanism, the upstream kinase LKB1 phosphorylates and activates AMPK. researchgate.net Once activated, AMPK can modulate the expression of various transcription factors involved in metabolism. researchgate.net Specifically, in human preadipocytes, the V-P complex was shown to significantly up-regulate the protein levels of phosphorylated AMPKα (p-AMPKα) and its upstream activator, phosphorylated liver kinase B1 (p-LKB1). cdc.gov This activation of the LKB1/AMPK pathway is considered a crucial mechanism by which vanadium compounds regulate lipid metabolism and inhibit adipogenesis. researchgate.net

| Parameter | Effect of V-P Complex (20 μg/mL) | Signaling Pathway Implication |

|---|---|---|

| Lipid Content Reduction | 74.47% decrease | Inhibition of Adipocyte Differentiation |

| Triglyceride (TG) Content Reduction | 57.39% decrease | Inhibition of Lipid Synthesis |

| Phosphorylated LKB1 (p-LKB1) | Significantly Up-regulated | Activation of Upstream Kinase |

| Phosphorylated AMPKα (p-AMPKα) | Significantly Up-regulated | Activation of AMPK Signaling |

Impact on Cytokine and Chemokine Gene Expression (e.g., IL-6, IL-8, Type II IFN response genes)

This compound demonstrates significant immunomodulatory effects by altering the gene expression of various cytokines and chemokines. Research has shown that vanadium compounds can regulate inflammatory responses by influencing the production of these key signaling molecules.

Studies have reported that this compound supplementation can lead to a significant reduction in the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net In the context of combination therapies, this compound used with an oncolytic virus was found to significantly increase the levels of IL-6 and Interferon-gamma (IFN-γ), a hallmark Type II IFN response gene. This combination was also associated with a notable shift from a virus-induced antiviral Type I IFN response toward a Type II IFN response.

Furthermore, gene expression profiling in human bronchial epithelial cells has identified Interleukin-8 (IL-8) as a gene that is up-regulated in response to vanadium exposure. nih.gov The up-regulation of the IL8 gene, which is linked to inflammatory responses, was confirmed by quantitative polymerase chain reaction (Q-PCR). nih.gov This indicates that vanadium compounds can directly influence the genetic expression of this potent neutrophil-chemoattractant chemokine. researchgate.netnih.gov

Effects on Genes Associated with Gluconeogenesis and Glycogen Metabolism (e.g., Glucose-6-phosphatase, Phosphoenolpyruvate Carboxykinase)

This compound exerts a significant portion of its metabolic influence by directly targeting the expression and activity of key regulatory enzymes in hepatic glucose metabolism. Its effects are particularly pronounced on the genes encoding the rate-limiting enzymes of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.

Research has demonstrated that vanadium compounds inhibit gluconeogenesis by blocking the activity of Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-phosphatase (G6Pase) . These two enzymes are critical for the final steps of hepatic glucose production. The effect on G6Pase is particularly noteworthy, as chronic hyperglycemia is known to up-regulate this enzyme complex. In animal models of diabetes, oral administration of this compound was shown to correct the altered gene expression of numerous genes, including those related to signal transduction and metabolism.

This compound Effects on Cellular Metabolism at a Biochemical Level

Glucose Transport and Oxidation Mechanisms

This compound enhances glucose utilization in peripheral tissues, such as skeletal muscle and adipose tissue, through mechanisms that improve glucose transport and subsequent oxidation. A primary mechanism involves the translocation and expression of the glucose transporter protein GLUT4.

In vivo and in vitro studies have reported that this compound increases glucose transport and metabolism in these key tissues. mdpi.com This effect is partly mediated by the activation of the PKB/Akt kinase, which in turn leads to an increased presence of the GLUT4 transporter in the cell membrane, facilitating greater glucose uptake. mdpi.com In studies on diabetic rats, chronic oral administration of this compound was found to prevent the decline in cardiac muscle cell GLUT4 protein levels. researchgate.net This treatment normalized both the total and the sarcolemmal (cell membrane) levels of GLUT4 protein and completely prevented the reduction in GLUT4 mRNA levels seen in the untreated diabetic state. researchgate.net Consequently, the reduced rates of glucose oxidation observed in cardiac myocytes from diabetic rats were maintained at control levels with this compound treatment. researchgate.net

| Parameter | Untreated Diabetic State | This compound-Treated Diabetic State |

|---|---|---|

| Glucose Oxidation Rate | Decreased | Maintained at control levels |

| Total Myocyte GLUT-4 Protein | Significantly Lower | Normalized towards control levels |

| Sarcolemmal GLUT-4 Protein | Significantly Lower | Normalized towards control levels |

| GLUT-4 mRNA Levels | Reduced | Completely Prevented Reduction |

Glycogenesis and Glycogen Synthase Activity

In addition to promoting glucose uptake, this compound stimulates the storage of glucose as glycogen in both liver and skeletal muscle, a process known as glycogenesis. This insulin-like effect is mediated through the activation of signaling pathways that converge on glycogen synthase, the key enzyme in this process.

Treatment of cells with this compound results in increased glycogen synthesis. This stimulation is associated with the activation of phosphatidylinositol 3-kinase (PI3-K). nih.gov The activation of PI3-K is a critical step, as specific inhibitors of this enzyme, such as wortmannin (B1684655) and LY294002, can block the this compound-stimulated increase in glycogen synthesis. nih.gov This pathway appears to be independent of direct insulin receptor tyrosine phosphorylation but is associated with increased tyrosine phosphorylation of the insulin receptor substrate-1 (IRS-1). nih.gov Furthermore, the activation of the PKB/Akt kinase, downstream of PI3-K, stimulates the phosphorylation of glycogen synthase kinase 3 (GSK3). mdpi.com Phosphorylation inactivates GSK3, thereby relieving its inhibitory effect on glycogen synthase and leading to increased glycogen synthesis. mdpi.com

Gluconeogenesis Inhibition

This compound has been shown to effectively lower blood glucose levels in part by inhibiting hepatic gluconeogenesis. mdpi.com This inhibition occurs at a biochemical level through the modulation of key enzymatic activities within the gluconeogenic pathway.

In the liver, vanadium compounds directly inhibit the activity of rate-limiting gluconeogenic enzymes. As mentioned previously, these include Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-phosphatase (G6Pase) . The inhibition of these enzymes reduces the liver's capacity to produce and release glucose into the bloodstream, thereby contributing to lower fasting glucose levels. Studies in patients with type 2 diabetes have shown that treatment with this compound can reduce endogenous glucose production (EGP) by approximately 20%.

Lipolysis and Lipogenesis Modulation

This compound exerts a significant influence on lipid metabolism by concurrently inhibiting the breakdown of fats (lipolysis) and promoting their synthesis (lipogenesis). In adipocytes, vanadyl ions have been shown to normalize the release of free fatty acids (FFAs) that is typically stimulated by hormones like epinephrine. nih.gov This anti-lipolytic action suggests an interference with the catabolic signaling pathways that govern fat breakdown. While the precise enzymatic targets are not fully elucidated, this effect contributes to a decrease in circulating FFAs.

Concurrently, this compound has been observed to stimulate lipogenesis. researchgate.net This anabolic effect involves promoting the synthesis of fatty acids in tissues such as the liver and adipose tissue. researchgate.net The stimulation of fatty acid synthesis provides the building blocks for the creation of triglycerides, the body's primary form of stored energy. This dual action—reducing the release of stored fats while promoting their synthesis—highlights a complex regulatory role for this compound in maintaining lipid homeostasis.

Cholesterogenesis Regulation (e.g., HMG-CoA reductase activity)

Clinical and experimental studies have demonstrated that treatment with this compound can lead to a reduction in plasma levels of total cholesterol and low-density lipoprotein (LDL) cholesterol. researchgate.netoup.comnih.govnih.gov The precise molecular mechanism underlying this cholesterol-lowering effect is an area of ongoing investigation.

Cholesterol biosynthesis is a complex process with the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase serving as the rate-limiting step. libretexts.orgvt.edu While some evidence suggests that vanadium compounds may inhibit cholesterol biosynthesis, a direct, potent inhibition of HMG-CoA reductase by this compound has not been definitively established in the reviewed literature. nih.govnih.gov Some research indicates that the inhibitory action of vanadium on cholesterol synthesis might occur at a different step in the pathway, possibly involving an oxidase enzyme. nih.gov Therefore, while this compound clearly impacts cholesterol levels, its action may be indirect or involve regulatory points other than HMG-CoA reductase.

| Parameter | Pre-Treatment (Mean ± SD) | Post-Vanadyl Sulfate Treatment (Mean ± SD) | P-value | Reference |

| Total Cholesterol | 223 ± 14 mg/dL | 202 ± 16 mg/dL | < 0.01 | oup.comnih.gov |

| LDL Cholesterol | 141 ± 14 mg/dL | 129 ± 14 mg/dL | < 0.05 | oup.comnih.gov |

Pentose (B10789219) Phosphate Pathway Flux Regulation

The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. It is a primary source of NADPH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate), which is essential for reductive biosynthesis reactions, including fatty acid synthesis, and for regenerating the cellular antioxidant glutathione (B108866). wikipedia.orgresearchgate.net The PPP also produces ribose-5-phosphate, a precursor for nucleotide synthesis.

Research suggests that vanadium compounds can activate glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP. researchgate.netoup.com By activating G6PD, this compound can potentially increase the metabolic flux through the PPP. This would lead to an enhanced production of NADPH, thereby supporting anabolic processes like lipogenesis and bolstering the cell's antioxidant capacity by providing the necessary reducing equivalents for glutathione reductase.

Oxidative Stress and Antioxidant Defense Modulation by this compound

This compound exhibits a dual role in the context of cellular oxidative stress, acting as both a potential pro-oxidant and a modulator of the body's antioxidant defense systems.

Generation of Cellular Oxidants

Vanadium, as a transition metal, can participate in redox cycling. Specifically, the vanadyl ion (V⁴⁺) can react with hydrogen peroxide (H₂O₂) in a Fenton-like reaction to generate highly reactive hydroxyl radicals (•OH). This pro-oxidant activity can contribute to cellular oxidative stress by inducing damage to lipids, proteins, and DNA.

Interaction with Cellular Iron Homeostasis and Iron Importers (e.g., DMT1)

This compound can interact with key proteins involved in iron metabolism. After administration, vanadium has been shown to associate with serum transferrin, the primary iron-transport protein in the blood. nih.gov Furthermore, vanadyl ions can interact with ferritin, the intracellular iron storage protein. nih.gov Studies have indicated that vanadyl ions can promote the release of iron from ferritin. This liberated iron can then participate in Fenton chemistry, potentially exacerbating the generation of reactive oxygen species and contributing to oxidative damage.

Effects on Antioxidant Enzyme Activities

Despite its pro-oxidant potential, this compound has also been shown to enhance the body's antioxidant defenses, particularly in states of metabolic stress such as diabetes. In numerous animal studies, diabetes is associated with a decrease in the activity of key antioxidant enzymes. Treatment with this compound has been found to reverse these changes, leading to a significant increase in the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.comnih.gov SOD is responsible for converting superoxide radicals to hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GPx. By bolstering these enzymatic defenses, this compound helps to mitigate the damaging effects of oxidative stress.

| Antioxidant Enzyme | Condition | Effect of this compound Treatment | References |

| Superoxide Dismutase (SOD) | Streptozotocin-induced diabetes in rats | Increased activity in pancreatic and renal tissue | mdpi.comnih.gov |

| Catalase (CAT) | Streptozotocin-induced diabetes in rats | Increased activity in pancreatic tissue | mdpi.com |

| Glutathione Peroxidase (GPx) | Streptozotocin-induced diabetes in rats | Increased activity in pancreatic tissue | mdpi.com |

Cellular and Physiological Responses to Vanadyl Sulfate in in Vitro and Animal Models

Impact on Beta Cell Proliferation and Regeneration Mechanisms in Pancreatic Islets (Animal Models)

Vanadyl sulfate (B86663) has demonstrated significant effects on the proliferation and regeneration of pancreatic beta cells in animal models of diabetes. In studies involving streptozotocin (B1681764) (STZ)-induced diabetic rats, treatment with vanadyl sulfate has been shown to increase the number of insulin-immunopositive beta cells within the pancreatic islets. unm.eduresearchgate.netresearchgate.net This suggests a restorative effect on the beta-cell population, which is typically diminished in this diabetes model.

Research indicates that this compound administration can lead to a dose-dependent increase in the proliferation of beta cells. unm.eduresearchgate.net In one study, treatment with this compound not only corrected the decrease in insulin-positive beta cells in diabetic rats but also increased their numbers in non-diabetic rats. unm.edu This suggests that this compound may directly stimulate beta-cell growth and/or regeneration. The regenerative potential is further supported by findings that this compound treatment can increase the size and number of pancreatic islets in diabetic rats, making them appear more like those of normal rats. nih.gov

The mechanisms underlying these effects are linked to the insulin-like properties of vanadium compounds. unm.edu By mimicking the actions of insulin (B600854), this compound can help to normalize blood glucose levels, which in turn may create a more favorable environment for beta-cell survival and regeneration. unm.eduresearchgate.net Some studies propose that this compound may either prevent the complete destruction of injured beta cells or stimulate the differentiation of precursor cells into mature, insulin-producing beta cells. mdpi.com This trophic and regenerative effect on the beta cells of the pancreas is a key area of investigation into the therapeutic potential of this compound. nih.gov

Table 1: Effects of this compound on Pancreatic Islets in STZ-Induced Diabetic Rats

| Parameter | Observation in Untreated Diabetic Rats | Observation in this compound-Treated Diabetic Rats |

|---|---|---|

| Number of Insulin-Immunopositive Beta Cells | Markedly decreased unm.edu | Increased, reaching near-control levels unm.eduresearchgate.net |

| Size of Pancreatic Islets | Reduced area unm.edu | Increased size unm.edunih.gov |

| Number of Pancreatic Islets | Small and scarce nih.gov | Increased number nih.gov |

| Plasma Insulin Levels | Profoundly decreased unm.edu | Restored towards normal levels unm.eduresearchgate.net |

Effects on Adipocyte Glucose Uptake and Metabolism (In Vitro Studies)

In vitro studies have established that this compound exerts insulin-like effects on adipocytes, particularly concerning glucose uptake and metabolism. This compound has been shown to enhance glucose transport and metabolism in adipose tissues. jpp.krakow.pl The mechanism of action involves the compound's ability to be incorporated into adipocytes. nih.gov

Once inside the fat cells, vanadyl ion is thought to act on the glucose transporter, which facilitates the uptake of glucose. nih.gov This leads to an increase in glucose uptake and a subsequent decrease in the release of free fatty acids (FFA) from the adipocytes. nih.gov This dual action of promoting glucose utilization and inhibiting lipolysis mirrors the metabolic functions of insulin.

Furthermore, research suggests that the vanadyl (IV) state is the pharmacologically active form of vanadium that mediates these insulin-like actions. nih.gov Studies have also indicated that this compound can accelerate lipogenesis in hepatocytes, further highlighting its role in lipid metabolism. mdpi.com

Hepatic and Skeletal Muscle Biochemical Responses to this compound in Animal Models

In skeletal muscle, this compound augments glucose uptake, largely by promoting the formation of glycogen (B147801). nih.govunm.edu This insulin-mimetic effect is crucial as skeletal muscle is a primary site for glucose disposal. The treatment has been shown to correct the altered expression of numerous genes in the skeletal muscle of diabetic rats, including those involved in lipid metabolism, oxidative stress, and muscle structure. nih.gov

The administration of this compound in diabetic animal models has also been associated with a reduction in oxidative stress in various tissues, including skeletal muscle. nih.gov Specifically, it has been shown to restore the levels of glutathione (B108866) (GSH) and decrease lipid peroxidation and non-enzymatic glycosylation in the muscle tissue of diabetic rats. nih.gov

Table 2: Biochemical Responses to this compound in Liver and Skeletal Muscle of Diabetic Animal Models

| Tissue | Biochemical Effect of this compound | Reference |

|---|---|---|

| Liver | Inhibits lipogenesis and gluconeogenesis | nih.gov |

| Stimulates glycolysis and glycogen synthesis | nih.gov | |

| Improves hepatic insulin sensitivity | nih.gov | |

| Skeletal Muscle | Augments glucose uptake | nih.gov |

| Stimulates glycogen formation | nih.govunm.edu | |

| Corrects diabetes-altered gene expression | nih.gov | |

| Reduces oxidative stress | nih.gov |

Modulation of Cerebrovascular Endothelial Cell Barrier Integrity (In Vitro Models)

In vitro studies using mouse cerebrovascular endothelial cells have shown that this compound can have a biphasic effect on the integrity of the endothelial cell barrier. unm.edu This means that depending on the concentration, it can either enhance or disrupt the barrier. At certain concentrations, vanadium-containing compounds, including this compound, have been suggested to improve the blood-brain barrier. unm.edu

Research has demonstrated a dose-dependent biphasic effect on the electrical resistance of the endothelial cell monolayer, a measure of barrier integrity. unm.edu In vivo studies in mice have complemented these findings, showing that a low concentration of this compound significantly increased the mRNA transcription levels of occludin, a key tight junction protein of the blood-brain barrier. unm.edu However, the transcription levels of other tight junction proteins, zona occludens-1 (ZO-1) and claudin-5, remained unchanged compared to the control group. unm.edu These findings suggest a potential for this compound to modulate the cerebrovascular endothelial barrier, although the precise mechanisms and the implications of the biphasic response require further investigation.

Influence on Cellular Proliferation, Differentiation, and Apoptosis Pathways

This compound has been shown to influence fundamental cellular processes such as proliferation, differentiation, and apoptosis, with effects that can be cell-type dependent. In some contexts, particularly in cancer cell lines, this compound has demonstrated anti-proliferative and pro-apoptotic effects. For instance, in a human breast cancer cell line (MCF-7), this compound was found to induce apoptosis and inhibit cell proliferation in a dose-dependent manner.

The mechanisms underlying these effects involve the modulation of key signaling pathways and the expression of genes involved in cell cycle control and apoptosis. This compound has been shown to upregulate the expression of pro-apoptotic genes like p53, p21, and Caspase-8, while downregulating the anti-apoptotic gene Bcl-2. Furthermore, it can stimulate the ras-ERK pathway through the activation of PI3K, which plays a role in mediating its insulin-mimetic effects but can also influence cell fate. Some vanadyl complexes have been found to induce cell cycle arrest, for example, in the G2/M phase, by increasing the phosphorylation of cdc-2. jpp.krakow.pl

Conversely, in other cell types, such as osteoblasts, vanadium compounds have been reported to have a biphasic effect, either promoting cell proliferation and differentiation at certain doses or inhibiting these processes at others.

Effects on Mitochondria Function and Respiration

Vanadium compounds can exert toxic effects on mitochondrial function. nih.gov Studies have shown that this compound can induce the generation of reactive oxygen species (ROS) both in total cellular content and specifically within the mitochondria. This increase in ROS can lead to mitochondrial damage.

Exposure to this compound has been demonstrated to cause both hyperpolarization and depolarization of the mitochondrial membrane potential (MMP), indicating mitochondrial destabilization. The toxic effects of vanadium on mitochondria are a significant area of concern, as vanadium has been shown to accumulate in mitochondria. The disruption of mitochondrial function can lead to oxidative stress and the initiation of apoptosis through the release of cytochrome c. nih.gov Decavanadate, a form of vanadium, has been shown to be a potent inhibitor of mitochondrial oxygen consumption. nih.gov

Regulation of Vascular Contractility Mechanisms

This compound has been observed to induce a concentration-dependent contraction of vascular smooth muscle, such as in the rat aorta. The contractile response to this compound is potentiated by the removal of the endothelium, suggesting a regulatory role of the endothelium in its vascular effects.

The signaling events involved in the vascular effects of this compound appear to be largely independent of calcium mobilization from either extracellular or intracellular sources. Instead, the mechanism is related to tyrosine phosphorylation. The activity of this compound is potentiated by tyrosine kinase inhibitors, and in the presence of these inhibitors, this compound dramatically increases the phosphotyrosine content in the vascular tissue. This suggests that this compound influences vascular contractility through a pathway involving tyrosine phosphorylation that is distinct from that of other vanadium compounds like pervanadate. In diabetic rats, chronic treatment with this compound has been shown to prevent the increased vascular responsiveness to contracting agents like noradrenaline and KCl, indicating a potential beneficial effect on diabetes-related vascular complications.

Computational and Theoretical Approaches to Vanadyl Sulfate Biological Activity

Molecular Docking and Dynamics Simulations of Vanadyl Sulfate-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule, such as vanadyl sulfate (B86663), and a protein. These methods provide detailed information about the binding mode, affinity, and stability of the ligand-protein complex.